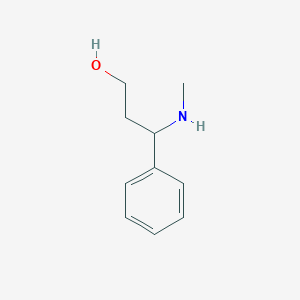

3-(Methylamino)-3-phenylpropan-1-ol

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 3-(Methylamino)-3-phenylpropan-1-ol involves chemoselective reactions and efficient diastereoselective synthesis. One method includes the chemoselective reactions of N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide with electrophiles, leading to the synthesis of chiral hexahydro-4-pyrimidinones and oxazolidines, explained by 'ab initio' calculations (Hajji et al., 2002). Another approach for synthesizing related compounds involves the asymmetric induction through the Grignard reaction of optically active α-aminoketones, resulting in very good yields and high diastereoselectivity (Rangan et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For instance, new triazole derivatives have been synthesized and their structure established by 1H and 13C NMR, IR, MS spectra, CHN analyses, and X-ray diffraction crystallography, demonstrating the presence of intermolecular and intramolecular hydrogen bonding (Shen et al., 2013).

Chemical Reactions and Properties

Chemical reactions of related compounds include N-demethylation processes, showing the presence of a kinetic primary isotope effect indicating that the cleavage of the C-H bond of the N-methyl group is a rate-limiting step in the enzymatic N-demethylation of tertiary amines (Abdel-Monem, 1975).

Physical Properties Analysis

The synthesis and investigation of 3-methylamino-1-benzyl alcohol provide insights into the physical properties of related compounds. The compound was synthesized with acetyl benzene through a Mannich reaction and then reduced, offering insights into optimal reaction conditions and yields (Zhe, 2015).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, can be assessed through the study of chemoselective reactions and the synthesis of diastereoisomers. For instance, the reactivity of N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide against dihaloalkanes and aldehydes, leading to hexahydro-4-pyrimidinones or oxazolidines, provides valuable insights into the chemical behavior of these compounds (Hajji et al., 2002).

Scientific Research Applications

3-phenylpropan-1-ol has been identified as an effective inhibitor against Pseudomonas aeruginosa, making it a potential preservative for oral suspensions and mixtures (Richards & McBride, 1973).

Derivatives like 1-(4-methylphenyl)-3-(morpholin-4-yl)-2-phenyl-1-R-propan-1-ol hydrochlorides have shown in vitro antitumor activity, suggesting potential as new antitumor agents (Isakhanyan et al., 2016).

Different conformers of the ligand 2-methylamino-1-phenylpropan-1-ol in Pd(II)-Cl-HA-H2O complexes influence biological activity, with toxicity and radioprotective effects varying based on ligand basicity and hydrogen bonding (Efimenko et al., 2009).

Chemoelective synthesis of chiral hexahydro-4-pyrimidinones and oxazolidines using N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide has been demonstrated, indicating potential applications in chemical synthesis (Hajji et al., 2002).

properties

IUPAC Name |

3-(methylamino)-3-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-11-10(7-8-12)9-5-3-2-4-6-9/h2-6,10-12H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDYZMHZQSAYZNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CCO)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Methylamino)-3-phenylpropan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(8R,9S,13S,14S)-13-ethyl-3-methoxy-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B41948.png)

![Methyl (1S,3aR,11aS)-11a-methyl-7-oxo-2,3,3a,6,10,11-hexahydro-1H-indeno[5,4-f]quinoline-1-carboxylate](/img/structure/B41963.png)

![Ethyl bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B41975.png)